molecular formula C26H21N3O2S2 B2527227 N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 866873-15-6

N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2527227
CAS No.: 866873-15-6
M. Wt: 471.59
InChI Key: JKWKRMKDMOMMGS-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-32-20-12-7-11-19(15-20)27-23(30)16-33-26-21-14-18-10-5-6-13-22(18)31-25(21)28-24(29-26)17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKRMKDMOMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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